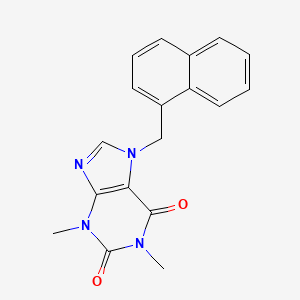![molecular formula C17H15BrN2O2 B15031242 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15031242.png)
2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydroisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the condensation of 3-bromobenzaldehyde with a suitable amine, followed by cyclization to form the tetrahydroisoindole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Applications De Recherche Scientifique
2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3a,4,7,7a-Tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Lacks the bromophenyl group, making it less reactive.
2-{[(E)-(3-chlorophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
The presence of the bromophenyl group in 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione imparts unique reactivity and potential bioactivity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C17H15BrN2O2 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
4-[(E)-(3-bromophenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-3-1-2-10(8-13)9-19-20-16(21)14-11-4-5-12(7-6-11)15(14)17(20)22/h1-5,8-9,11-12,14-15H,6-7H2/b19-9+ |
Clé InChI |
VOZDCUJQJWMUDR-DJKKODMXSA-N |
SMILES isomérique |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=CC=C4)Br |
SMILES canonique |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)(pyridin-2-ylamino)methyl]benzoate](/img/structure/B15031170.png)
![6-({[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15031172.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B15031176.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-methoxybenzoate](/img/structure/B15031189.png)
![(4Z)-2-(2-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B15031196.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15031204.png)
![(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031206.png)

![2-(benzylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031215.png)
![ethyl 3-(4-cyano-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B15031232.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2E)-5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15031248.png)
![2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15031249.png)
